molecular formula C10H7Cl2N3O2 B2405826 1-(3,4-dichlorobenzyl)-3-nitro-1H-pyrazole CAS No. 1003011-48-0

1-(3,4-dichlorobenzyl)-3-nitro-1H-pyrazole

Cat. No. B2405826
M. Wt: 272.09
InChI Key: IYWRZKLNKGRWRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of similar compounds often involves the reaction of the parent systems with a halogenated benzyl compound . For instance, a series of azoles and aminoazoles with a 3,4-dichlorobenzyl moiety attached to a ring nitrogen atom was synthesized via reaction of the parent systems with 3,4-dichlorobenzyl chloride .


Molecular Structure Analysis

The molecular structure of “1-(3,4-dichlorobenzyl)-3-nitro-1H-pyrazole” can be inferred from its name. It likely contains a pyrazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms. The “3,4-dichlorobenzyl” moiety suggests the presence of a benzyl group (a benzene ring attached to a methylene group) that is substituted with two chlorine atoms at the 3 and 4 positions .

Scientific Research Applications

  • Pharmaceutical Chemistry

    • Application : The compound “1-(3,4-dichlorobenzyl)-1H-1,2,4-triazole-3-thiol” is synthesized from thiosemicarbazide and 3,4-dichlorobenzyl chloride . This compound might have potential applications in medicinal chemistry.
    • Method : The synthesis involves the reaction of thiosemicarbazide with 3,4-dichlorobenzyl chloride to form 2-(3,4-dichlorobenzyl)hydrazinecarbothioamide. This intermediate then reacts with formic acid to form the final product .
    • Results : The yield of the final product from the intermediate is reported to be 82% .
  • Neuropharmacology

    • Application : Compounds with a 3,4-dichlorobenzyl moiety, such as azoles and aminoazoles, have been investigated for their affinity towards sigma-1 and sigma-2 receptors . These receptors are involved in several neurological and psychiatric disorders.
    • Method : The compounds were synthesized via the reaction of the parent systems with 3,4-dichlorobenzyl chloride. The affinities of some representatives towards sigma-1 and sigma-2 receptors were determined by receptor binding assays .
    • Results : The study found that some of these compounds showed affinity towards sigma-1 and sigma-2 receptors .
  • Antimalarial Research

    • Application : Compounds with a 3,4-dichlorobenzyl moiety, such as [1-(3,4-dichlorobenzyl) piperidin-4-yl] [4-fluorophenyl] methanol, have been investigated for their potential as antimalarial agents .
    • Method : The compounds were synthesized and their antiplasmodial activity was determined against cultured chloroquine-sensitive and resistant strains of Plasmodium falciparum .
    • Results : Some of these compounds showed high selectivity for the parasite and were more active on the resistant strain than the sensitive strain .
  • Chemical Synthesis

    • Application : 3,4-Dichlorobenzyl bromide, a compound with a 3,4-dichlorobenzyl moiety, is used in chemical synthesis .
    • Method : This compound can be used as a reagent in various chemical reactions .
    • Results : The specific results would depend on the reaction in which this compound is used .
  • Pharmaceutical Intermediate

    • Application : 3,4-Dichlorobenzyl bromide is used as a pharmaceutical intermediate . It is also used as an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff .
    • Method : This compound can be used as a reagent in various chemical reactions .
    • Results : The specific results would depend on the reaction in which this compound is used .
  • Neuropharmacology

    • Application : A series of azoles and aminoazoles with a 3,4-dichlorobenzyl moiety attached to a ring nitrogen atom was synthesized . These compounds were investigated for their affinity towards sigma-1 and sigma-2 receptors .
    • Method : The compounds were synthesized via the reaction of the parent systems with 3,4-dichlorobenzyl chloride . The affinities of some representatives towards sigma-1 and sigma-2 receptors were determined by receptor binding assays .
    • Results : The study found that some of these compounds showed affinity towards sigma-1 and sigma-2 receptors .

Safety And Hazards

The safety data sheet for a similar compound, 1-(3,4-Dichlorobenzyl)piperazine, indicates that it causes skin irritation, serious eye damage, and may cause respiratory irritation. It is advised to avoid breathing its dust, mist, or vapors, and to use personal protective equipment when handling it .

properties

IUPAC Name

1-[(3,4-dichlorophenyl)methyl]-3-nitropyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7Cl2N3O2/c11-8-2-1-7(5-9(8)12)6-14-4-3-10(13-14)15(16)17/h1-5H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYWRZKLNKGRWRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CN2C=CC(=N2)[N+](=O)[O-])Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7Cl2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,4-dichlorobenzyl)-3-nitro-1H-pyrazole

Synthesis routes and methods

Procedure details

To a solution of 3-nitro-1H-pyrazole (prepared in example 3, 200 mg, 1.77 mmol) in anhydrous N,N-dimethylformamide (2 mL), a 60% dispersion of sodium hydride in mineral oil (92 mg, 2.30 mmol) was added while stirring under nitrogen. After the effervescence ceased and the mixture was stirred for additional 20 min, 3,4-dichlorobenzylbromide (550 mg, 2.30 mmol) was added. The mixture was continued to stir under nitrogen for an additional 2 h. The solvent was removed in vacuo and purification by ISCO flash column chromatography (Teledyne Isco RediSep Flash Column 40 g; 2% methanol/methylene chloride to 5% methanol/methylene chloride) afforded 1-(3,4-dichloro-benzyl)-3-nitro-1H-pyrazole (369 mg, 77%) as a white solid: H1-NMR (400 MHz, CDCl3) δ: 5.32 (2H, s), 6.92 (1H, d, J=2.3 Hz), 7.12 (1H, m), 7.36 (1H, d, J=2.2 Hz), 7.44 (2H, m).
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
oil
Quantity
92 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
550 mg
Type
reactant
Reaction Step Two

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